molecular formula C13H17NO3 B2397671 3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline CAS No. 1394732-56-9

3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline

Cat. No.: B2397671
CAS No.: 1394732-56-9
M. Wt: 235.283
InChI Key: KSAATEJTEOFTME-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an aniline moiety, which is further substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxyaniline and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3,4,5-trimethoxyaniline is reacted with propargyl bromide under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the aniline and prop-2-yn-1-yl moieties.

    3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group and an ethylamine side chain instead of the prop-2-yn-1-yl group.

Uniqueness

3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3,4,5-trimethoxy-N-methyl-N-prop-2-ynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-6-7-14(2)10-8-11(15-3)13(17-5)12(9-10)16-4/h1,8-9H,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAATEJTEOFTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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